methyl (2Z)-2-cyano-2-(6-hydroxy-2-phenylchromen-4-ylidene)acetate
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Overview
Description
Methyl (2Z)-2-cyano-2-(6-hydroxy-2-phenylchromen-4-ylidene)acetate is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-cyano-2-(6-hydroxy-2-phenylchromen-4-ylidene)acetate typically involves the condensation of 6-hydroxy-2-phenylchromen-4-one with a suitable cyanoacetate derivative under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium ethoxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the chromene ring can undergo oxidation to form corresponding quinones.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted chromene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Potential use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of methyl (2Z)-2-cyano-2-(6-hydroxy-2-phenylchromen-4-ylidene)acetate would depend on its specific biological target. Generally, chromene derivatives can interact with various enzymes and receptors, modulating their activity. The cyano group and hydroxyl group play crucial roles in binding to the active sites of enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2-phenylchromen-4-one: A precursor in the synthesis of the target compound.
2-Cyano-3,4-dihydro-2H-pyran: Another cyano-containing chromene derivative.
Flavonoids: A broad class of compounds with similar chromene structures.
Uniqueness
Methyl (2Z)-2-cyano-2-(6-hydroxy-2-phenylchromen-4-ylidene)acetate is unique due to the presence of both a cyano group and a hydroxyl group on the chromene ring, which can confer distinct chemical reactivity and biological activity compared to other chromene derivatives.
Properties
IUPAC Name |
methyl (2Z)-2-cyano-2-(6-hydroxy-2-phenylchromen-4-ylidene)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c1-23-19(22)16(11-20)14-10-18(12-5-3-2-4-6-12)24-17-8-7-13(21)9-15(14)17/h2-10,21H,1H3/b16-14- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGUNTQFLWEWCG-PEZBUJJGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C1C=C(OC2=C1C=C(C=C2)O)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\1/C=C(OC2=C1C=C(C=C2)O)C3=CC=CC=C3)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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